3,7-dimethyl-N-phenylquinolin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyl-N-phenylquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-12-8-9-14-11-13(2)17(19-16(14)10-12)18-15-6-4-3-5-7-15/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJASFIZDZQFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization of 3,7 Dimethyl N Phenylquinolin 2 Amine
Vibrational Spectroscopy (FT-IR, FT-Raman) and Correlation with Theoretical Models
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure, functional groups, and bonding arrangements within 3,7-dimethyl-N-phenylquinolin-2-amine. These experimental methods are often complemented by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and aid in the precise assignment of spectral bands. researchgate.netrsc.org
In the FT-IR spectrum of a secondary amine like this compound, a characteristic N-H stretching vibration is expected to appear as a single, relatively weak band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The C-N stretching vibration for the aromatic amine linkage is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com The aromatic C-H stretching vibrations of the quinoline (B57606) and phenyl rings are anticipated in the 3100-3000 cm⁻¹ region. researchgate.netpsu.edu Vibrations corresponding to the C=C and C=N bonds within the quinoline ring system typically manifest in the 1650-1450 cm⁻¹ range. The presence of the methyl groups would introduce C-H stretching vibrations around 2960-2850 cm⁻¹ and bending vibrations at lower wavenumbers.
FT-Raman spectroscopy provides complementary information. Aromatic structures often yield intense Raman signals. researchgate.net The quinoline ring vibrations, particularly the ring breathing modes, are expected to be prominent. For quinoline itself, characteristic Raman bands appear around 1033 cm⁻¹ and 520 cm⁻¹. researchgate.net The substitution pattern with methyl and phenylamine groups will influence the exact position and intensity of these bands.
Theoretical calculations using DFT methods, often with the B3LYP functional and a basis set like 6-311G(d,p), are invaluable for a detailed assignment of the vibrational modes. researchgate.netnih.gov By calculating the potential energy distribution (PED), each experimental band can be correlated to specific molecular motions, such as stretching, bending, or torsional modes of the quinoline core, the phenyl group, and the methyl substituents. researchgate.net
Table 1: Expected FT-IR and FT-Raman Vibrational Frequencies for this compound Based on data from analogous compounds and general spectroscopic principles.
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| ~3330 | Weak-Medium | Weak | N-H stretching |
| 3100-3000 | Medium-Weak | Strong | Aromatic C-H stretching (Quinoline, Phenyl) |
| 2970-2920 | Medium | Medium | Asymmetric CH₃ stretching |
| 2880-2860 | Medium-Weak | Medium | Symmetric CH₃ stretching |
| ~1620 | Strong | Strong | C=C / C=N stretching (Quinoline ring) |
| ~1580 | Strong | Strong | C=C stretching (Quinoline, Phenyl rings) |
| ~1495 | Strong | Strong | C=C stretching (Phenyl ring) |
| ~1450 | Medium | Medium | CH₃ asymmetric bending |
| ~1375 | Medium | Weak | CH₃ symmetric bending |
| 1335-1250 | Strong | Medium | Aromatic C-N stretching |
| 910-665 | Strong, Broad | Weak | N-H wagging |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the atoms in this compound.
The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. For this compound, distinct signals are expected for the protons on the quinoline core, the phenyl ring, the two methyl groups, and the amine N-H.
The protons of the quinoline ring system (H4, H5, H6, H8) are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. acs.orguncw.edu The H4 proton, being on the pyridine-like ring, is often shifted downfield. The protons on the benzenoid ring (H5, H6, H8) will show splitting patterns consistent with their relative positions. The methyl groups at C3 and C7 will appear as singlets, likely in the range of δ 2.3–2.7 ppm. The C3-methyl is adjacent to the electron-donating amine group, which may shift it slightly upfield compared to the C7-methyl. The N-H proton signal is expected as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The protons of the N-phenyl group will resonate in the aromatic region, with chemical shifts influenced by the electron-donating effect of the amine linkage. rsc.org
Coupling constants (J-values) are critical for confirming the positions of substituents on the quinoline ring. For instance, ortho-coupling between adjacent aromatic protons is typically in the range of 7–9 Hz, while meta-coupling is smaller (2–3 Hz). acs.org
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound Predicted values based on known substituent effects on quinoline and aniline (B41778) systems.
| Proton | Predicted δ (ppm) | Multiplicity | Expected J (Hz) |
| H4 | ~7.8 | s | - |
| H5 | ~7.6 | d | J = 8.5 |
| H6 | ~7.2 | d | J = 8.5 |
| H8 | ~7.9 | s | - |
| N-H | Variable | br s | - |
| C3-CH₃ | ~2.4 | s | - |
| C7-CH₃ | ~2.5 | s | - |
| Phenyl H (ortho) | ~7.5 | d | J = 7.6 |
| Phenyl H (meta) | ~7.1 | t | J = 7.6 |
| Phenyl H (para) | ~7.3 | t | J = 7.4 |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, 17 distinct carbon signals are expected (9 for the quinoline core, 2 for the methyl groups, and 6 for the phenyl ring, assuming free rotation of the phenyl group).
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values based on known substituent effects and data for analogous structures.
| Carbon | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |
| C2 | ~157 | C8a | ~148 |
| C3 | ~118 | C3-CH₃ | ~18 |
| C4 | ~138 | C7-CH₃ | ~22 |
| C4a | ~122 | Phenyl C (ipso) | ~142 |
| C5 | ~128 | Phenyl C (ortho) | ~123 |
| C6 | ~125 | Phenyl C (meta) | ~129 |
| C7 | ~137 | Phenyl C (para) | ~125 |
| C8 | ~129 |
While 1D NMR provides essential data, 2D NMR experiments are often necessary to confirm the complete molecular structure unambiguously. acs.orgacs.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to confirm the connectivity between H5 and H6 on the quinoline ring and trace the spin system within the N-phenyl group. acs.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its corresponding, already-assigned proton in the ¹H spectrum. nih.gov
Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy
UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions characteristic of the extended aromatic system. Quinoline itself displays several absorption bands, and the introduction of substituents significantly modifies the spectrum. researchgate.net
The addition of the electron-donating phenylamine group at the C2 position and the methyl groups is expected to cause a bathochromic (red) shift of the absorption maxima compared to the parent quinoline. researchgate.net The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or acetonitrile, would typically show multiple absorption bands between 200 and 400 nm. The lower energy bands are of particular interest as they relate to the HOMO-LUMO gap of the molecule.
Photoluminescence (PL) spectroscopy measures the light emitted by a molecule after it has absorbed light. Many quinoline derivatives are known to be fluorescent. researchgate.netresearchgate.net Upon excitation at a wavelength corresponding to an absorption maximum, this compound may exhibit fluorescence emission at a longer wavelength (a Stokes shift). The emission spectrum provides information about the electronic structure of the first excited state. The quantum yield and lifetime of the fluorescence are key photophysical parameters that can be determined from these studies. The nature of the solvent can also influence both the absorption and emission spectra (solvatochromism), providing further clues about the nature of the ground and excited states. researchgate.net
Table 4: Predicted Photophysical Properties for this compound Based on general properties of N-aryl-2-aminoquinoline derivatives.
| Property | Predicted Range | Notes |
| Absorption Maxima (λ_abs) | 250-400 nm | Multiple bands corresponding to π→π* transitions. researchgate.net |
| Molar Absorptivity (ε) | 10⁴ - 10⁵ L mol⁻¹ cm⁻¹ | Typical for strong π→π* transitions. |
| Emission Maximum (λ_em) | 400-550 nm | Dependent on solvent polarity; Stokes shift is expected. researchgate.net |
| Quantum Yield (Φ_F) | Variable | Highly dependent on structure and environment. |
Determination of Fluorescence Quantum Yield and Stokes Shift
The fluorescence quantum yield (Φ) is a critical measure of a molecule's emission efficiency, defined as the ratio of photons emitted to photons absorbed. The Stokes shift, the difference in wavelength between the positions of the absorption and emission maxima, provides insight into the energy loss between absorption and emission, which is related to structural relaxation in the excited state.
For this compound, specific experimental values for its fluorescence quantum yield and Stokes shift in various solvents have not been reported in the reviewed scientific literature. Such data, if available, would be crucial for evaluating its potential as a fluorophore in various applications. The photophysical properties of quinoline derivatives are known to be sensitive to substituents and the solvent environment.
Excited State Dynamics and Photophysical Properties
The study of excited-state dynamics involves understanding the processes that occur from the moment of photoexcitation to the return to the ground state. This includes rates of internal conversion, intersystem crossing, and radiative decay (fluorescence). Techniques like time-resolved fluorescence spectroscopy are employed to measure excited-state lifetimes.
Detailed experimental studies on the excited-state dynamics and specific photophysical parameters for this compound are not available in the surveyed literature. A comprehensive photophysical characterization would typically involve measuring absorption and emission spectra, fluorescence lifetime, and quantum yield in a range of solvents to understand its behavior.
**3.4. Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
An SC-XRD analysis would provide precise bond lengths, bond angles, and torsion angles of this compound. This would reveal the planarity of the quinoline ring system and the conformational orientation of the N-phenyl group relative to the quinoline core.
A search of crystallographic databases did not yield a deposited crystal structure for this compound. Therefore, experimentally determined data on its specific molecular geometry and conformational preferences are not available.
Beyond individual molecular structure, SC-XRD elucidates how molecules are arranged in the crystal lattice. This analysis identifies intermolecular forces such as hydrogen bonds (e.g., involving the amine N-H group) and π-π stacking interactions between the aromatic rings, which govern the material's solid-state properties.
Without a crystal structure, a detailed analysis of the crystal packing and the specific supramolecular interactions for this compound cannot be conducted.
Computational and Quantum Chemical Investigations of 3,7 Dimethyl N Phenylquinolin 2 Amine
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By simulating the atomic motions, MD can provide detailed insights into the conformational flexibility and stability of a compound like 3,7-dimethyl-N-phenylquinolin-2-amine.
Methodology: An MD simulation would typically begin by defining the initial 3D structure of the molecule. This structure is then placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The system is then subjected to a set of physical laws, primarily Newton's laws of motion, and the interactions between atoms are described by a force field. The simulation proceeds in small time steps (on the order of femtoseconds), and the trajectory of each atom is calculated and saved.
Conformational Landscape Analysis: Over the course of the simulation, the molecule will explore various conformations. By analyzing the simulation trajectory, a conformational landscape can be constructed. This landscape is a representation of the different shapes the molecule can adopt and their relative energies. Key regions of this landscape include:
Local Minima: Stable or semi-stable conformations of the molecule.
Transition States: Higher-energy conformations that represent the barriers between different local minima.
Analysis of this landscape would reveal the most probable conformations of this compound in solution, the flexibility of the phenyl and methyl groups, and the energetic barriers to rotation around the C-N bond connecting the quinoline (B57606) and phenyl rings.
Hypothetical Findings: A hypothetical MD simulation of this compound might reveal the following:
The presence of the methyl groups at positions 3 and 7 could sterically hinder certain conformations, leading to a more restricted conformational landscape compared to an unsubstituted N-phenylquinolin-2-amine.
Hydrogen bonding interactions with solvent molecules could play a significant role in stabilizing specific conformations.
A data table summarizing hypothetical conformational analysis could look like this:
| Dihedral Angle (Quinoline-Phenyl) | Relative Population (%) | Key Intramolecular Interactions |
| 45° | 60% | Minimal steric hindrance |
| 135° | 30% | Potential for pi-stacking interactions |
| 90° | 10% | Transition state |
Molecular Docking Studies for Elucidating Receptor/Enzyme Binding Modes (theoretical mechanisms, not clinical efficacy)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like this compound might bind to the active site of a target receptor or enzyme.
Methodology: The process involves a three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. The this compound molecule would be treated as the "ligand." Docking algorithms then systematically explore various possible binding poses of the ligand within the protein's binding site, evaluating the "goodness of fit" for each pose using a scoring function. This scoring function estimates the binding affinity, taking into account factors like electrostatic interactions, hydrogen bonds, and van der Waals forces.
Elucidating Theoretical Binding Mechanisms: The results of a docking study can provide a detailed, atom-level view of the theoretical binding mode. This includes:
Identification of Key Binding Site Residues: The specific amino acids in the protein that form important interactions with the ligand.
Nature of Interactions: Whether the binding is driven by hydrogen bonds, hydrophobic interactions, ionic bonds, or a combination thereof.
Binding Pose: The precise orientation and conformation of the ligand within the binding site.
Hypothetical Docking Study: For a hypothetical docking study of this compound with a kinase enzyme, the results might indicate:
The quinoline nitrogen atom acts as a hydrogen bond acceptor with a key amino acid in the hinge region of the kinase.
The phenyl group fits into a hydrophobic pocket, with the methyl groups making additional van der Waals contacts.
A hypothetical data table summarizing these findings could be:
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase X | -8.5 | Lys76, Leu128 | Hydrogen Bond, Hydrophobic |
| Protease Y | -6.2 | Asp32, Gly217 | Electrostatic, van der Waals |
Advanced Research Applications and Structure Activity Relationship Sar Insights for 3,7 Dimethyl N Phenylquinolin 2 Amine Analogues
Structure-Activity Relationship (SAR) Investigations in Molecular and Cellular Biology (mechanistic focus)
The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the core ring structure. The methyl groups at positions 3 and 7, along with the N-phenyl group at position 2, are critical determinants of the compound's interaction with biological targets, influencing everything from cellular uptake to enzyme inhibition.
Modulation of Cellular Processes (e.g., cell cycle, apoptosis, cell migration, angiogenesis)
Quinoline derivatives are known to be potent modulators of fundamental cellular activities, making them a significant area of interest in cancer research. The substitution pattern on the quinoline ring dictates the specific cellular pathways that are affected.
Apoptosis and Cell Cycle: Certain 8-hydroxyquinoline derivatives have been shown to induce apoptosis in cancer cell lines. nih.govresearchgate.net For instance, specific analogues can trigger the intrinsic pathway of apoptosis, which involves the dissipation of the mitochondrial transmembrane potential and the production of reactive oxygen species. nih.gov The presence of bulky substituents on the quinoline ring is often crucial for these cytotoxic effects, which can include the disruption of DNA function, leading to programmed cell death. researchgate.net
Cell Migration and Angiogenesis: Matrix metalloproteinases (MMPs) are key enzymes involved in the degradation of the extracellular matrix, a process essential for cell migration and angiogenesis—the formation of new blood vessels that tumors need to grow. mdpi.com Several quinoline-based compounds have been developed as MMP inhibitors. nih.govresearchgate.net Studies on 8-hydroxyquinoline derivatives demonstrated that they not only inhibit MMP-2 and MMP-9 activity but also possess anti-invasive and anti-angiogenesis properties in lung cancer cell lines. nih.govresearchgate.net Similarly, derivatives of 6-methoxy-8-p-toluenesulfonamido-quinoline have been shown to inhibit the invasion of human cancer cells, a critical step in metastasis. aacrjournals.org
Enzyme Inhibition Mechanisms (e.g., tyrosine kinases, topoisomerase, DHODH kinase, matrix metalloproteinases)
The quinoline scaffold is a common feature in a wide array of enzyme inhibitors, with substitutions playing a key role in determining potency and selectivity.
Tyrosine Kinase Inhibition: Receptor tyrosine kinases like VEGFR-2 are critical in tumor angiogenesis. researchgate.net The quinoline skeleton is integral to many VEGFR-2 inhibitors. researchgate.netnih.gov SAR studies reveal that a bulky substituent on the quinoline ring is vital, as it inserts deeply into the enzyme's active site, interacting with key amino acid residues. researchgate.net This has led to the development of potent quinoline-based inhibitors of kinases such as EGFR and VEGFR. researchgate.netmdpi.com
Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are validated targets for anticancer drugs. nih.govwikipedia.org Quinoline alkaloids can act as topoisomerase inhibitors by intercalating into DNA, disrupting its function and leading to cell death. researchgate.net Some quinoline derivatives have been shown to inhibit the ATPase activity and decatenation reaction of topoisomerase II at sub-micromolar concentrations. acs.org
DHODH and Other Kinase Inhibition: Dihydroorotate dehydrogenase (DHODH) is another important target in cancer and autoimmune diseases. rsc.org Quinoline derivatives, particularly those with a carboxyl group, have been identified as potent hDHODH inhibitors. rsc.orgnih.gov The SAR for these compounds indicates that specific substitutions, such as a bromine atom and a para-alkyl-substituted phenyl group, enhance inhibitory potency. rsc.org
Matrix Metalloproteinase (MMP) Inhibition: As mentioned, MMPs are zinc-dependent endopeptidases crucial for tissue remodeling and tumor invasion. aacrjournals.org Many MMP inhibitors utilize a zinc-binding group to chelate the catalytic Zn2+ ion in the enzyme's active site. mdpi.commdpi.com Quinoline derivatives, particularly 8-hydroxyquinolines, have been designed as effective MMP-2 and MMP-9 inhibitors, with some compounds showing IC50 values at the submicromolar level. nih.govresearchgate.net
| Compound Class | Target Enzyme | Key Structural Features for Activity | Reported Potency (IC50) |
|---|---|---|---|
| 8-Hydroxyquinolines | MMP-2 / MMP-9 | Substitutions at position 5 | Submicromolar nih.govresearchgate.net |
| Quinoline Carboxylic Acids | DHODH | Carboxyl group at R1, Bromine at R2 | 9.7 nM (for compound A9) rsc.org |
| Quinoline Amides | VEGFR-2 | 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide | 3.8 nM nih.gov |
| Quinoline Aminopurines | Topoisomerase II | Aminopurine moiety | Submicromolar acs.org |
Receptor Interaction and Binding Dynamics (excluding human trials)
The interaction of quinoline analogues with various receptors is a key aspect of their biological function. Molecular docking and binding studies provide insights into the specific interactions that drive their activity.
Dopamine Receptor Binding: Certain structurally constrained quinoline analogues, such as octahydrobenzo[f]quinolines, have been synthesized and evaluated for their binding to dopamine D2 and D3 receptors. nih.gov Studies have shown that a trans-octahydrobenzo[f]quinoline structure exhibits higher affinity than the corresponding benzo[g]quinoline structure, indicating a preference for a specific conformation. The addition of a piperazine moiety significantly enhances binding affinity, highlighting its importance in receptor interaction. nih.gov
Adenosine Receptor Antagonism: The 2-aminoquinazoline scaffold, a related heterocyclic system, has been explored for designing A2A adenosine receptor antagonists. mdpi.com SAR studies revealed that substitutions at the C7-position of the quinazoline ring, such as a methyl group, led to higher binding affinities (Ki = 15-21 nM) compared to substitutions at the C6-position. mdpi.com The presence of a tertiary amine was also found to be crucial for affinity. mdpi.com
α-Synuclein Binding: In the context of neurodegenerative diseases, N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been developed for their high binding potency and selectivity for α-synuclein aggregates, which are hallmarks of Parkinson's disease. mdpi.com These compounds establish a flexible linkage between the quinolinyl and pyridinyl segments, which is critical for their binding properties. mdpi.com
Mechanisms of Antioxidant and Anti-inflammatory Activity
Quinoline and its derivatives possess significant antioxidant and anti-inflammatory properties, which are attributed to their unique chemical structures. researchgate.netresearchgate.net
Antioxidant Mechanisms: The antioxidant activity of quinoline derivatives is often evaluated using methods like the DPPH radical scavenging assay. semanticscholar.org Compounds such as quinolinyl hydrazide derivatives have shown significant free radical scavenging activity. mdpi.com The ability of the quinoline ring system to delocalize electrons contributes to its capacity to stabilize free radicals.
Anti-inflammatory Mechanisms: The anti-inflammatory effects of quinoline derivatives can be mediated through the inhibition of pro-inflammatory enzymes and pathways. For instance, some derivatives inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. semanticscholar.org Others have been shown to reduce levels of inflammatory markers like matrix metalloproteinase-9 (MMP-9), interleukin-1β (IL-1β), and NF-κB in tissues. nih.gov
Applications in Chemical Sensing and Fluorescent Probe Development
The inherent fluorescence properties of the quinoline scaffold make it an excellent platform for the development of chemical sensors and probes. crimsonpublishers.com These probes are designed to detect specific ions or molecules through changes in their fluorescence emission. crimsonpublishers.com
Metal Ion Sensing: Quinoline derivatives are widely used as fluorophores for detecting metal ions, particularly Zn2+. nih.govmdpi.com Compounds like 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) form highly fluorescent complexes with zinc, leading to a significant increase in fluorescence intensity. nih.gov The nitrogen atom in the quinoline ring facilitates good metal coordination, making it a selective chelator. nih.gov Alkylated quinoline-2-thiol derivatives have also been shown to act as fluorescent sensors for various metals, where fluorescence is quenched upon metal binding. researchgate.net
pH and Small Molecule Sensing: The fluorescence of quinoline derivatives can also be sensitive to changes in pH. researchgate.net Furthermore, quinoline-2-thiol has been investigated as a fluorescent probe for nitric oxide derivatives like HNO, which are important in biological signaling. researchgate.net The development of 7-(diethylamino)quinolin-2(1H)-one derivatives has provided probes whose photophysical properties can be modified by substituents, allowing for their application in indicator displacement assays. nih.gov
| Quinoline Derivative Class | Target Analyte | Sensing Mechanism | Key Structural Feature |
|---|---|---|---|
| 8-Aminoquinoline Derivatives (e.g., TSQ) | Zn2+ | Fluorescence Enhancement | 8-amino or 8-hydroxy group for chelation nih.govmdpi.com |
| Alkylated Quinoline-2-thiols | Metal Ions, pH | Fluorescence Quenching | Thiol group researchgate.net |
| 7-(Diethylamino)quinolin-2(1H)-ones | Various Analytes (IDA) | Fluorescence Modulation | Carbaldehyde or carbonitrile at C3 nih.gov |
Development as Advanced Materials for Organic Electronics and Photonics
The unique optoelectronic properties of quinoline derivatives, stemming from the extensive delocalization of electrons across their aromatic structure, make them promising candidates for advanced materials in organic electronics and photonics. mdpi.comnih.gov
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are effective materials for the emission layer of OLEDs. nih.govnih.gov Their high electroluminescence efficiency and chemical stability are advantageous for creating flexible displays and other portable devices. mdpi.com
Photovoltaics: In the field of third-generation photovoltaics, quinoline derivatives are explored for use in polymer solar cells and dye-sensitized solar cells (DSSCs). nih.govnih.gov Their ability to be synthesized with specific optoelectronic properties allows for the tuning of their absorption spectra and energy levels to match the requirements of photovoltaic applications. nih.gov
Non-linear Optics and Lasers: Quinoline Schiff bases, in particular, exhibit a high order of non-linearity, making them suitable for non-linear optical devices. mdpi.com They have also been investigated as a gain medium for random lasers, a type of mirrorless laser with potential applications in various fields. mdpi.com The photochemical properties, such as Stokes shift and quantum yield, can be tailored through chemical synthesis. mdpi.com
Organic Dyes and Fluorophores
Quinoline derivatives are recognized for their fluorescent properties, making them valuable scaffolds in the development of organic dyes and fluorophores. The fluorescence characteristics of these compounds are highly sensitive to the nature and position of substituents on the quinoline ring, which allows for the fine-tuning of their photophysical properties. wiley.comcore.ac.uk The introduction of an amino group at the 2-position and a phenyl group on this nitrogen, as seen in 3,7-dimethyl-N-phenylquinolin-2-amine, creates a "push-pull" system that can lead to intramolecular charge transfer (ICT) upon photoexcitation. nih.govnih.gov This ICT character is a key determinant of the fluorescence quantum yield and solvatochromic behavior of these molecules. nih.govresearchgate.net
Research on analogous "push-pull" type fluorescent amino-quinoline derivatives has demonstrated that these compounds can exhibit high fluorescence quantum yields, particularly in non-polar solvents. nih.govresearchgate.net The fluorescence is often quenched in polar solvents, indicating a strong solvatochromic effect. nih.gov The planarity between the quinoline ring and the N-phenyl group is also a crucial factor influencing solid-state emission. nih.govresearchgate.net
The methyl groups at the 3 and 7 positions in this compound can further modulate the electronic and steric properties. The methyl group at the 7-position, being an electron-donating group, can enhance the "push" character of the donor part of the molecule, potentially leading to a red-shift in the emission spectrum and an increase in the Stokes shift. The methyl group at the 3-position can introduce steric hindrance, which may affect the planarity of the molecule and, consequently, its fluorescence properties.
While specific photophysical data for this compound is not extensively reported in the literature, the general structure-activity relationships (SAR) for similar quinoline-based fluorophores provide valuable insights. The table below summarizes the typical photophysical properties observed for push-pull amino-quinoline derivatives, which can be considered analogous to the target compound.
| Compound Class | Substitution Pattern | Typical λabs (nm) | Typical λem (nm) | Typical Quantum Yield (ΦF) | Key Structural Features Influencing Properties |
| Push-Pull Amino-Quinolines | Electron-donating group (e.g., amino) and electron-withdrawing group on the quinoline core. | 350-450 | 450-550 | 0.1 - 0.8 (solvent dependent) | Intramolecular charge transfer (ICT), planarity, solvatochromism. nih.govnih.govresearchgate.net |
| Phenyl-substituted Amino-Quinolines | Phenyl group on the amino substituent. | 380-480 | 480-600 | Variable, often high in non-polar media. | Extended π-conjugation, potential for solid-state emission. nih.govresearchgate.net |
Nonlinear Optical (NLO) Materials
The development of organic materials with significant nonlinear optical (NLO) properties is driven by their potential applications in photonics, telecommunications, and optical data processing. mdpi.comacs.org Molecules with a donor-π-acceptor (D-π-A) architecture are prime candidates for exhibiting large second-order NLO responses (hyperpolarizability, β). wiley.com The this compound scaffold can be considered a D-π-A system, where the N-phenylamino group acts as the electron donor, the quinoline ring serves as the π-conjugated bridge, and the nitrogen atom within the quinoline ring can act as an electron-accepting moiety.
Theoretical studies on donor-acceptor derivatives of quinoline have shown that these molecular systems can possess large first static hyperpolarizabilities. mdpi.com The magnitude of the NLO response is highly dependent on the strength of the donor and acceptor groups and the efficiency of the π-conjugated system in facilitating charge transfer. wiley.com The introduction of methyl groups, as in this compound, can influence the NLO properties by modifying the electronic character of the quinoline ring and by altering the molecular geometry.
While specific experimental NLO data for this compound are scarce, research on structurally related "push-pull" chromophores provides a basis for understanding the potential of this compound class. The table below presents a summary of how different components of a D-π-A molecule, analogous to the target compound, can influence the second-order NLO response.
| Molecular Component | Role in NLO Properties | Influence on Hyperpolarizability (β) | Examples from Related Systems |
| Electron Donor (e.g., N-phenylamino) | Initiates intramolecular charge transfer. | Stronger donors generally lead to larger β values. | Dimethylamino groups are effective donors in thiophene-based NLO materials. |
| π-Conjugated Bridge (e.g., Quinoline) | Facilitates the transfer of electron density from donor to acceptor. | A more efficient π-system enhances the NLO response. | Thiophene has been shown to be a more efficient electron delocalization pathway than benzene (B151609) in NLO chromophores. |
| Electron Acceptor (e.g., Quinoline Nitrogen) | Creates the necessary charge asymmetry for a second-order NLO effect. | Stronger acceptors typically result in higher β values. | Nitro and dicyanovinyl groups are commonly used as strong acceptors in "push-pull" systems. |
Catalytic Applications and Ligand Design in Organic Transformations
The nitrogen atom in the quinoline ring and the exocyclic amino group in this compound provide potential coordination sites for metal ions, making this scaffold a candidate for ligand design in catalysis. Amines have been successfully employed as ligands in various palladium-catalyzed cross-coupling reactions, offering a cost-effective and efficient alternative to traditional phosphine ligands. researchgate.net The specific steric and electronic environment provided by the this compound framework could lead to unique reactivity and selectivity in catalytic transformations.
The quinoline moiety itself can act as a ligand through its nitrogen atom, and this interaction has been shown to facilitate palladium-catalyzed C-H functionalization reactions. nih.gov In the context of this compound, the bidentate chelation involving both the quinoline nitrogen and the exocyclic amino nitrogen could form stable metal complexes. The methyl groups at the 3 and 7 positions would introduce steric bulk around the metal center, which can be beneficial in controlling the selectivity of catalytic reactions. acs.org
While specific catalytic applications of this compound are not well-documented, the general principles of ligand design suggest its potential in various cross-coupling reactions. The table below outlines potential catalytic applications and the role that ligands based on the N-arylquinolin-2-amine scaffold could play.
| Catalytic Reaction | Potential Role of this compound as a Ligand | Key Ligand Features for High Performance | Relevant Examples from the Literature |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) | To stabilize the palladium catalyst and modulate its reactivity and selectivity. | Appropriate steric bulk to promote reductive elimination; sufficient electron-donating ability to facilitate oxidative addition. acs.org | Amines have been used as efficient ligands in various palladium-catalyzed coupling reactions. researchgate.net |
| Nickel-Catalyzed Cross-Electrophile Coupling | To control the reactivity and selectivity in the coupling of two different electrophiles. | Steric and electronic properties that favor the desired catalytic cycle over side reactions. | Diverse heterocyclic compounds have been explored as ligands for nickel catalysis. sciforum.net |
| C-H Functionalization | To direct the metal catalyst to a specific C-H bond and facilitate its activation. | The directing group ability of the quinoline nitrogen. | Quinoline has been shown to act as both a substrate and a ligand in palladium-catalyzed C-H functionalization. nih.gov |
Future Research on this compound: New Frontiers in Synthesis, Materials, and Mechanistic Understanding
The quinoline scaffold is a cornerstone in synthetic and medicinal chemistry, recognized for its presence in a vast array of bioactive compounds and functional materials. nih.govfrontiersin.org The specific derivative, this compound, represents a valuable probe for exploring novel chemical space. Future research is poised to unlock its full potential through innovative synthetic strategies, the integration of computational tools, development of novel materials, and a deeper exploration of its fundamental biological interactions. This article outlines key future research directions for this compound, focusing on academic and mechanistic explorations rather than clinical applications.
Q & A
What are the key considerations for optimizing the synthesis of 3,7-dimethyl-N-phenylquinolin-2-amine?
Level: Basic
Methodological Answer:
The synthesis of quinoline derivatives like this compound typically involves cyclization of precursors (e.g., substituted anilines or ketones) followed by functionalization. Critical factors include:
- Precursor Selection: Use 2-aminobenzaldehyde derivatives with methyl substituents at positions 3 and 7 to ensure regioselectivity.
- Cyclization Conditions: Acidic or basic conditions (e.g., polyphosphoric acid or NaOH) can influence cyclization efficiency. For example, highlights cyclization under reflux with catalysts like AlCl₃ for pyrazolo-pyrimidine analogs .
- Amine Functionalization: Introduce the N-phenyl group via Buchwald-Hartwig coupling or Ullmann-type reactions. Optimize palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) to enhance yield .
- Purification: Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%).
Table 1: Example Reaction Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | AlCl₃, 120°C, 12h | 65 | 90 |
| N-Arylation | Pd(OAc)₂, XPhos, K₃PO₄, 100°C | 78 | 95 |
How can spectroscopic and crystallographic data resolve structural ambiguities in substituted quinolines?
Level: Basic
Methodological Answer:
Structural confirmation of this compound requires multi-technique validation:
- NMR Spectroscopy:
- ¹H NMR: Methyl groups at C3 (δ ~2.5 ppm) and C7 (δ ~2.3 ppm) as singlets; aromatic protons (C4-C6) as multiplet (δ 7.1–8.3 ppm).
- ¹³C NMR: Quinoline carbons (C2: δ ~155 ppm; C4: δ ~125 ppm) .
- X-ray Crystallography: Resolves substituent positions and planarity. For example, used X-ray to confirm dihedral angles in a methyl-pyridin-2-amine analog .
- Mass Spectrometry (HRMS): Confirm molecular weight (C₁₇H₁₆N₂: 248.13 g/mol) and fragmentation patterns.
What in silico strategies predict the bioactivity of this compound against kinase targets?
Level: Advanced
Methodological Answer:
Computational approaches guide experimental prioritization:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., EGFR, CDK2). employed docking for Schiff base analogs .
- QSAR Modeling: Train models on quinoline derivatives with known IC₅₀ values. Descriptors like logP, polar surface area, and H-bond donors correlate with kinase inhibition .
- MD Simulations: Assess binding stability over 100 ns trajectories (e.g., GROMACS). For analogs in , simulations revealed stable hydrogen bonds with catalytic lysine residues .
Table 2: Predicted Kinase Binding Affinities (ΔG, kcal/mol)
| Target | Docking Score | Experimental IC₅₀ (µM) |
|---|---|---|
| EGFR | -9.2 | 0.45 (from ) |
| CDK2 | -8.7 | 1.2 (from ) |
How can conflicting bioactivity data in enzyme inhibition assays be systematically addressed?
Level: Advanced
Methodological Answer:
Discrepancies in IC₅₀ values may arise from assay conditions or compound stability:
- Assay Optimization:
- pH and Buffer: Test Tris-HCl (pH 7.4) vs. HEPES (pH 7.2) to match physiological conditions.
- Cofactor Requirements: Include Mg²⁺/ATP for kinases ( used 10 mM MgCl₂) .
- Compound Stability: Pre-incubate the compound in assay buffer (e.g., 37°C, 1h) to detect degradation via HPLC.
- Control Experiments: Use staurosporine (broad kinase inhibitor) or DMSO controls to validate assay integrity.
What strategies elucidate structure-activity relationships (SAR) for quinoline-2-amine derivatives?
Level: Advanced
Methodological Answer:
SAR studies require systematic modification and bioactivity profiling:
- Substituent Variation: Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (CF₃) at C3/C6. showed trifluoromethyl groups enhance enzyme inhibition .
- Bioisosteric Replacement: Replace the N-phenyl group with pyridyl or morpholino groups (e.g., ’s morpholine-substituted quinazoline) .
- 3D Pharmacophore Mapping: Align active/inactive analogs to identify critical hydrogen bond acceptors (e.g., quinoline N1).
Table 3: SAR Trends in Quinoline Analogs
| Substituent | Enzyme Inhibition (IC₅₀, µM) | Solubility (µg/mL) |
|---|---|---|
| 3-CH₃, 7-CH₃ | 0.45 | 12.5 |
| 3-CF₃, 7-CH₃ | 0.12 | 8.2 |
| 3-Cl, 7-CH₃ | 0.87 | 15.3 |
What experimental approaches validate the metabolic stability of this compound?
Level: Advanced
Methodological Answer:
- Microsomal Assays: Incubate with liver microsomes (human/rat) and NADPH for 60 min. Monitor parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics.
- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms (fluorogenic substrates). used this to prioritize analogs with low CYP liability .
- Reactive Metabolite Detection: Trapping with glutathione (GSH) and LC-MS/MS analysis identifies thiol adducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
